4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide is a complex organic compound with the molecular formula C23H23N3O4 and a molecular weight of 405.457 g/mol . This compound is characterized by the presence of a nitro group, a piperidine ring, and a benzohydrazide moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation: The formation of an amide bond between a piperidine derivative and a benzoyl chloride.
Hydrazide Formation: The reaction of the acylated product with hydrazine to form the benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and benzohydrazide moiety can also interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzamide: Similar structure but lacks the hydrazide moiety.
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzoic acid: Contains a carboxylic acid group instead of the hydrazide moiety.
Uniqueness
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide is unique due to the presence of both the nitro group and the benzohydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
109358-65-8 |
---|---|
Molecular Formula |
C19H20N4O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide |
InChI |
InChI=1S/C19H20N4O4/c24-18(14-6-10-17(11-7-14)23(26)27)21-20-16-8-4-15(5-9-16)19(25)22-12-2-1-3-13-22/h4-11,20H,1-3,12-13H2,(H,21,24) |
InChI Key |
LYTDYEYGPHENOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.